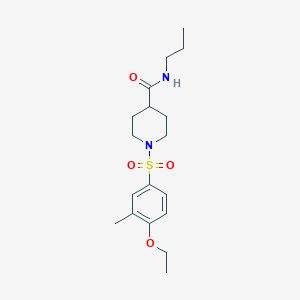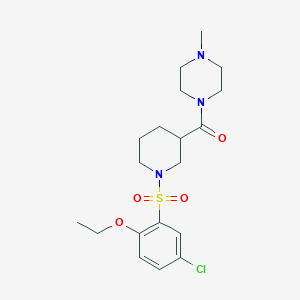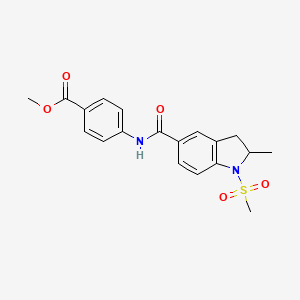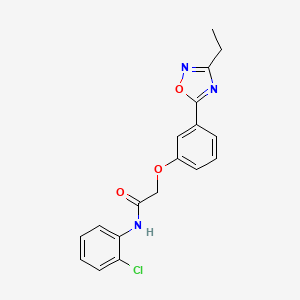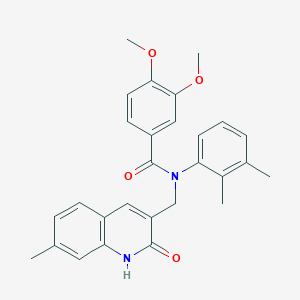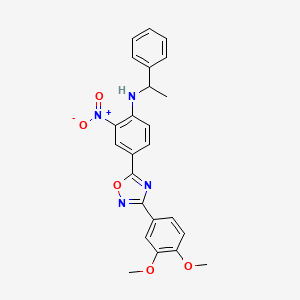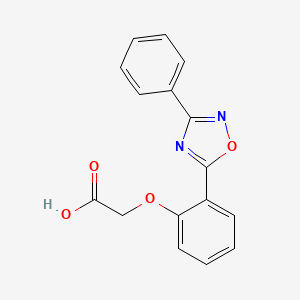
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, also known as POAA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to inhibit the activity of certain signaling pathways that are involved in cancer cell growth.
Biochemical and Physiological Effects:
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit a number of biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-cancer effects. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been shown to exhibit antioxidant and neuroprotective effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that exhibit similar effects. However, one of the main limitations of using 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Zukünftige Richtungen
There are several future directions for research on 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid, including the development of new drugs for the treatment of pain, inflammation, and cancer. In addition, further research is needed to fully understand the mechanism of action of 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid and to identify potential side effects and limitations of its use. Finally, there is also potential for the development of new methods for synthesizing 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid that are more efficient and cost-effective than the current methods.
Synthesemethoden
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid can be synthesized through a multi-step reaction process that involves the use of various reagents and catalysts. The synthesis begins with the reaction of 3-phenyl-1,2,4-oxadiazol-5-amine with 2-bromoanisole, followed by the reaction of the resulting product with chloroacetic acid. The final step involves the hydrolysis of the ester group to yield 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid.
Wissenschaftliche Forschungsanwendungen
2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been extensively studied for its potential applications in various scientific fields. In the field of medicine, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation. In addition, 2-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c19-14(20)10-21-13-9-5-4-8-12(13)16-17-15(18-22-16)11-6-2-1-3-7-11/h1-9H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMSORKRQXJAYFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-bromo-N-(3-methoxyphenyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7710055.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7710061.png)
